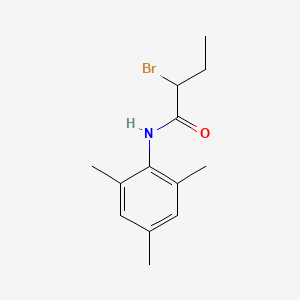

2-bromo-N-mesitylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-5-11(14)13(16)15-12-9(3)6-8(2)7-10(12)4/h6-7,11H,5H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDUDDQUHKRRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo N Mesitylbutanamide

Direct Bromination Approaches

Direct bromination strategies introduce a bromine atom onto the N-mesitylbutanamide backbone. The specific position of bromination is crucial and is influenced by the chosen reagents and reaction mechanisms.

Radical Bromination at the α-Carbon

Radical bromination provides a route to introduce a bromine atom at the α-carbon, the carbon atom adjacent to the carbonyl group. This type of reaction is typically initiated by light or a radical initiator, which generates a bromine radical (Br•). wikipedia.org This highly reactive species can then abstract a hydrogen atom from the α-position of N-mesitylbutanamide, forming a resonance-stabilized radical intermediate. Subsequent reaction with a bromine source, such as molecular bromine (Br₂), yields the desired 2-bromo-N-mesitylbutanamide and another bromine radical, propagating the chain reaction. youtube.comyoutube.comyoutube.com The stability of the secondary radical at the α-position makes this a favored pathway. doubtnut.com

Electrophilic Bromination Mechanisms

Electrophilic bromination presents an alternative pathway, particularly for aromatic systems. However, in the context of this compound synthesis, electrophilic attack on the aliphatic chain is less common. More typically, electrophilic bromination targets the electron-rich mesityl ring. nih.gov To achieve α-bromination via an electrophilic-like pathway, the reaction often proceeds through the enol or enolate form of the amide. wikipedia.org Acid or base catalysis can facilitate the formation of these intermediates, which then react with an electrophilic bromine source.

Utilization of N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for selective brominations. wikipedia.orgorganic-chemistry.org It serves as a convenient source of bromine radicals, particularly for allylic and benzylic brominations, under radical conditions initiated by light or AIBN (azobisisobutyronitrile). wikipedia.orgyoutube.com For the α-bromination of carbonyl compounds like amides, NBS can react via either a radical pathway or an acid-catalyzed electrophilic pathway. wikipedia.org The use of NBS is often preferred as it can lead to higher yields and fewer side products compared to using molecular bromine. wikipedia.orgmdpi.com

Optimization of Reaction Conditions for Regioselectivity and Yield

Achieving high regioselectivity and yield in the synthesis of this compound is paramount. The choice of solvent, temperature, and catalyst can significantly influence the outcome of the reaction. For instance, in radical brominations with NBS, the use of a non-polar solvent like carbon tetrachloride (CCl₄) is common. wikipedia.org For electrophilic brominations, the acidity of the medium can be critical. organic-chemistry.org The use of catalysts can also enhance selectivity. For example, Lewis acids can activate the bromine source in electrophilic brominations. chemrxiv.org Careful control of these parameters is essential to favor the formation of the desired 2-bromo isomer and minimize unwanted side reactions, such as polybromination or bromination at other positions. researchgate.net

| Factor | Influence on Reaction | Example |

| Reagent | Determines the reaction mechanism (radical vs. electrophilic) and selectivity. | NBS is often used for selective α-bromination. wikipedia.orgorganic-chemistry.org |

| Solvent | Can influence reaction rates and selectivity. | Non-polar solvents like CCl₄ are common for radical reactions. wikipedia.org |

| Initiator/Catalyst | Initiates radical reactions or enhances electrophilicity. | AIBN for radical reactions, acids for electrophilic pathways. wikipedia.org |

| Temperature | Affects reaction rate and can influence selectivity. | Reactions are often run at specific temperatures to optimize yield. |

Indirect Synthesis via Precursors

An alternative to direct bromination is a two-step approach that involves first preparing a brominated precursor and then forming the amide bond.

Amidation of 2-Bromobutanoic Acid Derivatives

This method involves the reaction of a 2-bromobutanoic acid derivative, such as 2-bromobutanoyl chloride, with mesitylamine (2,4,6-trimethylaniline). The acyl chloride is typically more reactive than the carboxylic acid itself and readily undergoes nucleophilic acyl substitution with the amine to form the corresponding amide, this compound. This approach can be advantageous as it avoids the potential for bromination on the electron-rich mesityl ring, which can be a competing side reaction in direct bromination methods. The synthesis of the starting material, 2-bromobutanoic acid, can be achieved through methods like the Hell-Volhard-Zelinsky reaction on butanoic acid.

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| 2-Bromobutanoic acid (or its acyl chloride) | Mesitylamine | This compound | Amidation (Nucleophilic Acyl Substitution) |

| N-Mesitylbutanamide | N-Bromosuccinimide (NBS) | This compound | α-Bromination |

Bromination of N-Mesitylbutanamide

The direct bromination of N-mesitylbutanamide at the α-position is a common and straightforward approach for the synthesis of this compound. This reaction typically involves the use of a brominating agent and is often promoted by a catalyst or radical initiator.

A prevalent method for the α-bromination of carbonyl compounds is the use of N-bromosuccinimide (NBS). nih.govorganic-chemistry.org This reagent is favored due to its ease of handling compared to liquid bromine and its ability to provide a low, steady concentration of bromine in the reaction mixture, which helps to minimize side reactions. The reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN). The initiation of the reaction can be achieved either through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), or by exposure to UV light.

Alternatively, the reaction can proceed under acidic conditions, where the enol form of the amide is the reactive species. The presence of a catalytic amount of a strong acid, like hydrobromic acid (HBr), can facilitate the formation of the enol, which then reacts with the brominating agent.

Table 1: Reaction Conditions for α-Bromination of N-Mesitylbutanamide

| Brominating Agent | Catalyst/Initiator | Solvent | Reaction Conditions |

| N-Bromosuccinimide (NBS) | AIBN or UV light | CCl₄ | Radical Initiation |

| N-Bromosuccinimide (NBS) | Catalytic HBr | CH₃CN | Acid Catalysis |

| Bromine (Br₂) | Phosphorous Tribromide (PBr₃) | None (Neat) | Hell-Volhard-Zelinsky type |

This table presents plausible reaction conditions inferred from general knowledge of α-bromination reactions of amides.

Multi-Step Conversions Involving N-Mesityl Amines

A more controlled and often higher-yielding approach to this compound involves a multi-step synthetic sequence starting from N-mesityl amine (mesitylamine). This method separates the formation of the amide bond from the bromination step, allowing for optimization of each transformation.

The first step is the acylation of mesitylamine with butyryl chloride or butanoic anhydride (B1165640) to form the precursor, N-mesitylbutanamide. This is a standard nucleophilic acyl substitution reaction. Typically, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is added to scavenge the HCl or carboxylic acid byproduct generated during the reaction.

Once the N-mesitylbutanamide is synthesized and purified, the second step is the α-bromination as described in the previous section. This two-step approach is generally preferred for its robustness and the ability to purify the intermediate amide, leading to a cleaner final product.

Table 2: Two-Step Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1. Amide Formation | Mesitylamine, Butyryl Chloride | Pyridine, Dichloromethane (DCM) | N-Mesitylbutanamide |

| 2. α-Bromination | N-Mesitylbutanamide | N-Bromosuccinimide, AIBN, CCl₄ | This compound |

This table outlines a representative multi-step synthesis pathway.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound to ensure the bromine atom is introduced at the desired α-position of the butanamide chain, while leaving the aromatic mesityl group untouched.

Control of Bromination Site Specificity

The primary challenge in the bromination of N-mesitylbutanamide is the potential for electrophilic aromatic substitution on the electron-rich mesityl ring. nih.govrsc.org The three methyl groups on the aromatic ring are strong activating groups, making the ring susceptible to bromination.

To achieve α-bromination selectively, reaction conditions that favor a radical mechanism or enol/enolate pathway over electrophilic aromatic substitution are employed.

Radical Bromination: The use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) is a classic method for achieving α-bromination of carbonyl compounds. nih.gov The radical mechanism proceeds via abstraction of the α-hydrogen, which is activated by the adjacent carbonyl group, to form a resonance-stabilized radical. This radical then reacts with a bromine source. This method generally avoids electrophilic attack on the aromatic ring.

Enolate Bromination: In the presence of a base, N-mesitylbutanamide can be deprotonated at the α-position to form an enolate. This enolate is a strong nucleophile and will readily attack a suitable electrophilic bromine source, such as Br₂ or NBS. The choice of base and reaction temperature is critical to control the regioselectivity.

Conversely, conditions that promote electrophilic aromatic substitution, such as the use of a Lewis acid catalyst (e.g., FeBr₃) with Br₂, must be strictly avoided as they would lead to bromination of the mesityl ring. nih.gov

Stereochemical Considerations in Synthesis (Diastereoselectivity, Enantioselectivity)

The α-carbon of this compound is a stereocenter. Therefore, the synthesis of this compound from an achiral precursor without the use of chiral reagents or catalysts will result in a racemic mixture of the (R) and (S) enantiomers. The control of stereochemistry to produce a single enantiomer or a mixture enriched in one enantiomer requires specific stereoselective synthetic strategies.

While specific studies on the stereoselective synthesis of this compound are not widely reported, general principles for the stereoselective synthesis of 2-bromo amides can be applied. nih.gov

Diastereoselective Synthesis: One approach involves the use of a chiral auxiliary. An achiral butanoyl precursor could be attached to a chiral amine or alcohol. Subsequent bromination would then proceed diastereoselectively, directed by the stereochemistry of the auxiliary. Cleavage of the auxiliary would then yield the enantiomerically enriched this compound.

Enantioselective Synthesis: The direct enantioselective bromination of N-mesitylbutanamide could potentially be achieved using a chiral catalyst. This might involve a chiral phase-transfer catalyst in the presence of a base and a brominating agent, or a chiral Lewis acid or Brønsted acid catalyst that can coordinate to the amide and direct the approach of the brominating agent from one face of the enol or enolate intermediate.

Table 3: Potential Stereoselective Synthesis Strategies

| Strategy | Approach | Key Feature | Expected Outcome |

| Diastereoselective | Use of a chiral auxiliary attached to the butanoyl chain. | The chiral auxiliary directs the facial approach of the brominating agent. | Diastereomerically enriched product, which after auxiliary removal gives an enantiomerically enriched product. |

| Enantioselective | Use of a chiral catalyst (e.g., chiral phase-transfer catalyst or Lewis acid). | The chiral environment created by the catalyst favors the formation of one enantiomer over the other. | Enantiomerically enriched this compound directly. |

This table summarizes potential strategies for achieving stereocontrol in the synthesis of this compound based on established methodologies for similar compounds.

Stereochemical Aspects and Asymmetric Synthesis of 2 Bromo N Mesitylbutanamide

Enantiomerism and Diastereomerism in 2-Bromo-N-Mesitylbutanamide

The structure of this compound contains a chiral center at the second carbon (C2), the α-carbon, which is bonded to four different groups: a hydrogen atom, a bromine atom, an ethyl group, and an N-mesitylcarboxamide group. The presence of this single stereocenter means the molecule can exist as a pair of enantiomers, (R)-2-bromo-N-mesitylbutanamide and (S)-2-bromo-N-mesitylbutanamide. These enantiomers are non-superimposable mirror images of each other.

A more complex stereochemical feature arises from the N-mesityl group. The bulky nature of the mesityl (2,4,6-trimethylphenyl) group can hinder rotation around the C(O)-N single bond. rsc.orgrsc.orgdigitellinc.com This restricted rotation can give rise to atropisomerism, a type of axial chirality where the isomers can be isolated. nih.govprinceton.edu If the rotational barrier is high enough (t1/2 > 1000s at a given temperature), stable atropisomers can exist. princeton.edu

For this compound, the combination of the C2 point chirality and the potential C-N axial chirality means that diastereomers could be formed. Each enantiomer ((R) and (S)) could exist as two atropisomers (M and P), leading to a total of four potential stereoisomers: (R, M), (R, P), (S, M), and (S, P). The conformational preferences and rotational barriers in N-aryl amides are influenced by the nature of the amide and its substituents, making the stereodynamic behavior of this class of compounds a subject of significant research interest. rsc.orgrsc.orgnih.gov

Chiral Synthesis Approaches

The synthesis of a single, desired stereoisomer of this compound requires stereoselective methods. Key strategies include asymmetric catalysis, which uses a chiral catalyst to favor the formation of one enantiomer, and the use of chiral auxiliaries, which temporarily impart chirality to the substrate to direct a diastereoselective reaction.

Asymmetric Catalysis for α-Halogenation

Asymmetric catalysis offers an efficient route to chiral α-halo amides by directly introducing a halogen atom at the α-position of a prochiral amide substrate in an enantioselective manner. researchgate.net This can be achieved through various catalytic systems.

Transition metal catalysis, where a metal center is coordinated to a chiral ligand, is a powerful tool for asymmetric transformations. The chiral ligand creates a chiral environment around the metal's active site, directing the approach of the substrate and the halogenating agent to favor the formation of one enantiomer. For α-halogenation reactions, ligands such as chiral diamines and salen-type ligands have been explored. msu.eduacs.org For instance, nickel-catalyzed cross-coupling reactions of racemic α-bromo amides have successfully utilized chiral Pybox ligands to produce enantiopure α-chiral amides. nih.gov While not a direct halogenation, this demonstrates the utility of chiral ligands in manipulating the stereochemistry at the α-carbon of bromoamides. The design of the ligand is critical; its steric and electronic properties must be finely tuned to achieve high enantioselectivity for a specific substrate and reaction type.

| Ligand Type | Metal | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Diamine | Nickel | Asymmetric Cross-Coupling | < 5% ee (initially) | acs.org |

| (i-Pr)-Pybox | Nickel | Negishi Cross-Coupling | Not specified, but useful | nih.gov |

| Salen | Cobalt | Iodoetherification | Not specified | msu.edu |

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. youtube.com For the α-bromination of carbonyl compounds, chiral secondary amines, such as derivatives of proline or diphenylpyrrolidine, are commonly used. nih.govrsc.orgresearchgate.net The mechanism typically involves the formation of a nucleophilic enamine intermediate from the catalyst and the carbonyl substrate (in this case, an aldehyde precursor to the amide). youtube.com This enamine then reacts with an electrophilic bromine source, like N-bromosuccinimide (NBS). nih.govnih.govacs.org The chiral catalyst shields one face of the enamine, guiding the electrophile to the other face and resulting in an enantiomerically enriched product. nih.govresearchgate.net While much of the foundational work has focused on aldehydes and ketones, the principles are applicable to the synthesis of chiral α-bromo acids and their derivatives, including amides. nih.govnih.gov Researchers have overcome challenges like catalyst instability and low yields when using common reagents like NBS by optimizing reaction conditions, such as solvent and the controlled addition of the brominating agent. nih.govacs.org

| Catalyst Type | Substrate Type | Brominating Agent | Typical Enantiomeric Excess (ee) | Reference(s) |

| Diphenylpyrrolidine derivative | Aldehydes | Various | up to 96% ee | nih.govrsc.org |

| Imidazolidine derivative | Ketones | Various | up to 94% ee | nih.gov |

| Jørgensen-Hayashi type | Aldehydes | NBS | >90% ee | researchgate.netacs.org |

| Cinchona Alkaloid Dimer | Allyl Silanes | Not Specified (Fluorocyclization) | Not specified | msu.edu |

Palladium catalysis is exceptionally versatile in organic synthesis, particularly for cross-coupling reactions. While direct asymmetric α-bromination using palladium is less common, palladium-catalyzed α-arylation of amides is a well-established method for creating C-C bonds at the α-position. nih.gov These methods often involve the generation of an enolate, which then couples with an aryl halide. A related strategy for asymmetric synthesis could involve a kinetic resolution of a racemic mixture of this compound. In such a process, a chiral palladium catalyst would selectively react with one enantiomer in a cross-coupling reaction (e.g., with an organosilane in a Hiyama coupling), leaving the unreacted starting material enriched in the other enantiomer. acs.org Another approach involves the direct, enantioselective α-allylation of aldehydes using a combination of a palladium catalyst and a chiral Brønsted acid, which creates quaternary stereocenters with high enantioselectivity. organic-chemistry.org This highlights the potential of cooperative catalytic systems for complex asymmetric transformations.

Use of Chiral Auxiliaries

A classical yet highly effective strategy for stereocontrol involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com In this approach, a prochiral molecule, such as butanoic acid, is first attached to a single-enantiomer chiral auxiliary. The resulting compound, now containing a chiral center, undergoes a diastereoselective bromination reaction. The steric hindrance provided by the auxiliary directs the incoming bromine atom to one face of the enolate intermediate, leading to the preferential formation of one diastereomer. nih.gov

Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgnih.gov For example, an N-butanoyl oxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an electrophilic bromine source. The bulky substituent on the oxazolidinone ring blocks one face of the enolate, forcing the reaction to occur on the opposite face with high diastereoselectivity. nih.gov After the bromination step, the auxiliary can be cleaved under specific conditions (e.g., hydrolysis or aminolysis with mesitylamine) to yield the desired enantiomerically enriched this compound, and the auxiliary can often be recovered and reused. wikipedia.orgsigmaaldrich.com Pseudoephedrine is another effective chiral auxiliary that can direct the stereoselective alkylation and, by extension, halogenation of amides. wikipedia.orgnih.gov

| Chiral Auxiliary | Typical Diastereomeric Excess (de) | Key Feature | Reference(s) |

| Evans' Oxazolidinones | High | Forms Z-enolate, directing electrophile | wikipedia.orgnih.gov |

| Oppolzer's Camphorsultam | High | Effective in Michael additions and halogenations | nih.gov |

| Pseudoephedrine | High | Directs syn-addition relative to methyl group | wikipedia.orgnih.gov |

Kinetic Resolution Techniques

Kinetic resolution is a pivotal method for separating enantiomers of a racemic mixture by their differential reaction rates with a chiral catalyst or reagent. This technique can, in principle, yield enantiomerically pure materials if the reaction proceeds to a sufficient conversion and the selectivity factor (s) is greater than one. nih.gov For amide compounds like this compound, both enzymatic and non-enzymatic kinetic resolution strategies are applicable.

Enzymatic kinetic resolution, particularly using lipases, has proven effective for a variety of chiral compounds. mdpi.comresearchgate.net For instance, Pseudomonas cepacia lipase (B570770) (PS-C) has demonstrated high enantioselectivity in the transesterification of γ-hydroxy amides, achieving E values of up to >250. diva-portal.org This highlights the potential of enzymatic systems to differentiate between the enantiomers of a bromo-amide. The combination of enzymatic resolution with a racemization catalyst, such as one based on ruthenium, can lead to a dynamic kinetic resolution, further enhancing the yield of the desired enantiomer. diva-portal.org

Non-enzymatic methods often employ chiral catalysts to achieve kinetic resolution. Chiral phosphoric acids, for example, have been utilized in the kinetic resolution of carboxylic acid derivatives through amide bond formation. acs.org A chiral phosphoric acid bearing a 2,4,6-trimethyl-3,5-dinitrophenyl group has shown high selectivity in this type of transformation. acs.org Similarly, chiral hydroxamic acids have been developed as catalysts for the enantioselective acylation of amines, a process that could be adapted for the resolution of chiral amides. nih.govresearchgate.net The use of trisubstituted chiral CpxRhIII catalysts has also been reported for the kinetic resolution of phosphinic amides, achieving selectivity factors of up to 50. nih.gov These catalysts operate by forming diastereomeric intermediates with the enantiomers of the substrate, with one enantiomer reacting significantly faster than the other. nih.gov

The table below summarizes various catalytic systems that have been successfully employed in the kinetic resolution of amides and related compounds, indicating their potential applicability to this compound.

| Catalyst/Enzyme | Substrate Type | Resolution Method | Selectivity (s-factor or E value) |

| Pseudomonas cepacia lipase (PS-C) | γ-Hydroxy amides | Transesterification | Up to >250 |

| Chiral Phosphoric Acid | Pyridyl esters | Amide bond formation | s = 20 |

| Chiral Hydroxamic Acids | Saturated N-heterocycles | Acylative kinetic resolution | High |

| Trisubstituted Chiral CpxRhIII | Phosphinic amides | C–H functionalization | Up to 50 |

| Candida rugosa lipase MY | β-Blocker building block | Transesterification | E = 67.5 |

Control of Regioselectivity and Stereoselectivity in Butanamide Bromination

The synthesis of this compound involves the bromination of N-mesitylbutanamide. Controlling the position of bromine addition (regioselectivity) and the spatial orientation of the bromine atom (stereoselectivity) is paramount.

The bromination of alkanes and their derivatives can proceed via different mechanisms, primarily radical or electrophilic pathways. quora.com For achieving regioselectivity in radical bromination, the stability of the resulting radical intermediate is a key factor, with more substituted radicals being more stable. youtube.com Therefore, radical bromination of N-mesitylbutanamide would be expected to favor substitution at the α-carbon (position 2), as this would generate a more stable secondary radical. The reactivity-selectivity principle suggests that bromination, being less exothermic than chlorination, is generally more selective. youtube.com Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for allylic and benzylic brominations and can also be applied to the α-bromination of carbonyl compounds. wikipedia.org

Stereoselectivity in bromination reactions is crucial for obtaining a specific enantiomer of this compound. The addition of bromine to an alkene, for example, typically proceeds via an anti-addition mechanism, resulting in a specific stereochemical outcome. youtube.comyoutube.com While the direct bromination of the butanamide does not involve an alkene, the stereochemical outcome is still influenced by the reaction mechanism and the steric and electronic environment around the α-carbon.

Mechanistic Insights into Stereocontrol

The mechanism of stereocontrol in the bromination of amides is complex and can be influenced by the choice of brominating agent and reaction conditions. In cases where an enol or enolate intermediate is formed, the approach of the electrophilic bromine source will determine the stereochemistry of the product.

If the bromination proceeds through an enolate intermediate, the stereochemical outcome can be controlled by the geometry of the enolate and the direction of electrophilic attack. The bulky mesityl group on the nitrogen atom of N-mesitylbutanamide would likely exert significant steric hindrance, influencing the conformation of the molecule and potentially directing the approach of the brominating agent to the less hindered face of the enolate.

In radical bromination, the stereocenter is created at the point of hydrogen abstraction and subsequent reaction with bromine. The planarity of the intermediate radical can lead to a racemic mixture unless a chiral influence is present. However, if the radical is not completely planar or if there is a directing group, some degree of stereoselectivity can be achieved.

Recent studies have shown that highly stereoselective brominations can be achieved under mild conditions. For instance, the conversion of secondary benzyl (B1604629) and tertiary alkyl phenyl sulfides to their corresponding bromides using molecular bromine proceeds with high stereoselectivity, suggesting an SN2-type mechanism. rsc.org This highlights the potential for developing highly stereoselective bromination methods for amide substrates by carefully choosing the precursor and reaction conditions.

The following table outlines different bromination methods and their potential for regioselective and stereoselective outcomes in the synthesis of α-bromo amides.

| Bromination Method | Reagent | Typical Outcome | Mechanistic Feature |

| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | α-Bromination | Formation of a stabilized radical at the α-position. |

| Electrophilic Bromination | Br2, acid catalyst | α-Bromination | Formation of an enol or enolate intermediate. |

| Stereospecific Bromination | Molecular Bromine on specific precursors | High stereoselectivity | SN2-type displacement or controlled electrophilic addition. |

Applications As a Synthetic Building Block and Intermediate

Precursor for Complex Organic Molecule Synthesis

The presence of a bromine atom at the alpha-position to the carbonyl group makes 2-bromo-N-mesitylbutanamide a versatile precursor for the construction of more complex molecular architectures. This electrophilic center is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.

While no specific pharmaceuticals or agrochemicals have been synthesized directly from this compound according to available data, its core structure is analogous to motifs found in biologically active molecules. For instance, α-halo amides are known intermediates in the synthesis of various therapeutic agents. The N-mesityl group can provide steric bulk, which may influence the conformational properties and metabolic stability of a potential drug candidate. The bromo-amide functionality could, in theory, be utilized to construct alpha-amino amides, a common structural feature in many pharmaceuticals.

The reactivity of the α-bromo amide moiety could be harnessed in the synthesis of polymers and functional materials. For example, it could potentially serve as an initiator or a monomer in controlled radical polymerization techniques. The rigid and bulky mesityl group could impart desirable thermal and mechanical properties to a resulting polymer. However, specific examples of its use in materials science are not documented.

Chiral Auxiliary or Reagent in Asymmetric Synthesis

In stereochemistry, a chiral auxiliary is a temporary stereogenic unit used to control the stereochemical outcome of a reaction. Current time information in Pasuruan, ID. For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. A chiral version of this compound could theoretically direct the stereoselective alkylation at the α-position, a common strategy in asymmetric synthesis. wikipedia.org The bulky mesityl group could play a crucial role in facial shielding of the enolate intermediate, thereby directing the approach of an electrophile to create a new stereocenter with high diastereoselectivity. Following the desired transformation, the auxiliary portion would be cleaved and ideally recovered for reuse. While this application is plausible, there is no evidence in the literature of this compound being employed in this capacity.

Intermediate in Derivatization Strategies for Analytical Purposes

Derivatization is a technique used in chemical analysis to convert a compound into a product that is easier to detect or separate. The reactive bromine atom in this compound makes it a candidate for derivatizing agents, particularly for compounds containing nucleophilic functional groups such as thiols or amines. The resulting derivative would incorporate the N-mesitylbutanamide moiety, which could enhance its detectability by techniques like mass spectrometry or chromatography. However, no established analytical protocols specifically mention the use of this compound for this purpose.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-bromo-N-mesitylbutanamide, offering precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the protons on the mesityl ring, the amide proton (N-H), the methine proton (CH-Br), the methylene (B1212753) protons (CH₂), and the terminal methyl protons (CH₃). The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the mesityl group would appear in the downfield region, while the aliphatic protons of the butanamide chain would be found more upfield. The amide proton often appears as a broad singlet. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, distinct signals would be anticipated for the carbonyl carbon of the amide, the aromatic carbons of the mesityl ring, the carbon bearing the bromine atom, and the other aliphatic carbons. The carbonyl carbon is typically observed significantly downfield. ruc.dklibretexts.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to piece together the butanamide chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), which are invaluable for confirming the connection between the butanamide fragment and the mesityl ring.

A representative, hypothetical dataset for the NMR analysis of this compound is presented below.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.5-8.5 | br s | 1H | N-H |

| 2 | ~6.8-7.0 | s | 2H | Ar-H (mesityl) |

| 3 | ~4.4-4.6 | t | 1H | CH-Br |

| 4 | ~2.2-2.3 | s | 3H | Ar-CH₃ (para) |

| 5 | ~2.1-2.2 | s | 6H | Ar-CH₃ (ortho) |

| 6 | ~1.9-2.1 | m | 2H | CH₂ |

| 7 | ~0.9-1.1 | t | 3H | CH₃ |

| Carbon (¹³C) | Chemical Shift (δ, ppm) | Assignment |

| a | ~168-172 | C=O (amide) |

| b | ~135-140 | Ar-C (quaternary, substituted) |

| c | ~128-130 | Ar-CH |

| d | ~50-55 | CH-Br |

| e | ~30-35 | CH₂ |

| f | ~20-22 | Ar-CH₃ (para) |

| g | ~18-20 | Ar-CH₃ (ortho) |

| h | ~12-15 | CH₃ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands expected in the IR spectrum include:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the nitrogen-hydrogen bond in the secondary amide. ucla.eduuc.edu This band can sometimes be broadened due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching of the sp³ hybridized C-H bonds in the alkyl chain and the methyl groups of the mesityl ring. Aromatic C-H stretches may appear just above 3000 cm⁻¹. libretexts.org

C=O Stretch (Amide I band): A strong, sharp absorption typically found between 1630 and 1690 cm⁻¹ is characteristic of the carbonyl group in a secondary amide. ucla.eduwpmucdn.com

N-H Bend (Amide II band): This band, resulting from the bending of the N-H bond, usually appears in the region of 1510-1570 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a signal in the fingerprint region, typically between 500 and 680 cm⁻¹. uniroma1.it

The following table summarizes the expected IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300-3500 | Medium |

| Alkyl/Aryl C-H | Stretch | 2850-3100 | Medium to Strong |

| Amide C=O | Stretch (Amide I) | 1630-1690 | Strong |

| Amide N-H | Bend (Amide II) | 1510-1570 | Medium to Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak |

| Alkyl C-H | Bend | 1370-1470 | Medium |

| C-N | Stretch | 1200-1350 | Medium |

| C-Br | Stretch | 500-680 | Medium to Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways for N-acyl anilines include cleavage of the amide bond and rearrangements. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions.

A hypothetical fragmentation pattern for this compound is outlined below.

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 283/285 | [M]⁺• | - |

| 204 | [M - Br]⁺ | •Br |

| 148 | [Mesityl-N=C=O]⁺• | C₄H₈Br• |

| 134 | [Mesityl-NH₂]⁺• | C₄H₆BrO |

| 119 | [Mesityl]⁺ | C₄H₇BrNO• |

| 57 | [C₄H₉]⁺ | C₉H₁₀BrNO• |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic mesityl group exhibits strong absorbance. The retention time is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification and quantification. HPLC is also invaluable for monitoring the progress of a reaction and for quality control of the final product.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. google.com The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The use of a mass spectrometer as a detector (GC-MS) provides both retention time data and mass spectral information, allowing for highly confident peak identification. nih.govresearchgate.netnih.gov GC can be particularly useful for detecting and quantifying more volatile impurities.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the α-carbon in This compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.

The choice of CSP is critical for achieving enantiomeric separation. Based on the analysis of structurally related chiral amides, several types of CSPs would be primary candidates for method development. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are highly versatile and have demonstrated broad applicability in resolving a wide range of chiral compounds, including amides.

Table 1: Potential Chiral HPLC Columns for Enantiomeric Separation of this compound

| CSP Type | Common Trade Names | Potential Mobile Phase Composition | Detection Method |

| Immobilized Amylose | Chiralpak IA, Chiralpak IB | Hexane/Isopropanol, Hexane/Ethanol (B145695) | UV-Vis (e.g., 210, 254 nm) |

| Immobilized Cellulose | Chiralcel OD-H, Chiralcel OJ-H | Hexane/Isopropanol | UV-Vis (e.g., 210, 254 nm) |

| Cyclodextrin-based | Cyclobond, Astec CHIROBIOTIC | Acetonitrile/Water, Methanol/Buffer | UV-Vis, Mass Spectrometry (MS) |

The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. For a given pair of enantiomers, the e.e. of one enantiomer is calculated as:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. Method development would involve screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of polar and non-polar solvents) and temperature to achieve baseline separation with good resolution.

Advanced Reaction Monitoring Techniques

To understand and optimize the synthesis of This compound , advanced reaction monitoring techniques are invaluable. These methods provide real-time data on the progress of the reaction, allowing for the study of kinetics and reaction mechanisms.

In-situ NMR and Mass Spectrometry for Kinetic and Mechanistic Studies

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a chemical reaction within the NMR tube. For the synthesis of This compound , likely formed from the reaction of 2-bromobutanoyl halide with mesitylamine, ¹H NMR could be used to track the disappearance of starting material signals and the appearance of product signals over time. This data can be used to determine reaction rates and identify the formation of any intermediates or byproducts.

Table 2: Hypothetical ¹H NMR Data for Reaction Monitoring of this compound Synthesis

| Compound | Key Proton Signal | Expected Chemical Shift (ppm, hypothetical) | Observation during Reaction |

| Mesitylamine | -NH₂ | ~3.5 | Signal intensity decreases |

| 2-Bromobutanoyl Chloride | α-CH | ~4.5 | Signal intensity decreases |

| This compound | α-CH | ~4.8 | Signal intensity increases |

| This compound | -NH | ~8.0 | Signal intensity increases |

In-situ Mass Spectrometry (MS) , often coupled with a reaction probe, can also provide real-time kinetic data. By monitoring the mass-to-charge ratio of ions corresponding to the reactants, intermediates, and the final product, researchers can gain insights into the reaction pathway. Techniques like Electrospray Ionization (ESI) are particularly useful for observing charged intermediates that may be involved in the reaction mechanism. The combination of in-situ NMR and MS provides a comprehensive picture of the reaction dynamics, facilitating the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and selectivity.

Computational and Theoretical Studies

Quantum Chemical Calculations for Conformational Analysis

The presence of a bulky mesityl group and a stereocenter in 2-bromo-N-mesitylbutanamide gives rise to a complex conformational landscape. Quantum chemical calculations, particularly methods rooted in density functional theory (DFT), are instrumental in identifying the most stable conformations and the energy barriers between them.

Researchers have employed DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), to perform potential energy surface (PES) scans. These scans typically involve systematically rotating key dihedral angles, such as the C-N amide bond and the Cα-C(O) bond, to map out the relative energies of different spatial arrangements.

For analogous N-aryl amides, studies have shown that the orientation of the aryl group relative to the amide plane is a critical determinant of stability. In the case of this compound, steric hindrance between the ortho-methyl groups of the mesityl ring and the substituents on the butanamide chain would likely force the mesityl ring to adopt a significantly twisted conformation with respect to the amide plane. This twisting minimizes repulsive van der Waals interactions.

The relative orientation of the bromine atom and the ethyl group around the chiral center also leads to distinct rotamers. The calculated energy differences between these conformers, though often small (on the order of a few kcal/mol), are crucial for understanding the molecule's behavior in solution and its ability to adopt specific geometries required for biological activity or selective catalysis.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 120° | 1.5 |

| C | 180° | 3.2 |

Note: This table is illustrative and based on typical findings for sterically hindered amides. Actual values would require specific calculations for this compound.

DFT Studies on Reaction Mechanisms and Transition States

Density functional theory is a cornerstone for investigating the mechanisms of chemical reactions. For this compound, DFT can be used to model reactions such as nucleophilic substitution at the α-carbon or transformations involving the amide functionality.

By mapping the reaction coordinate, researchers can identify transition state (TS) structures, which represent the highest energy point along the reaction pathway. The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction's feasibility. For instance, in a hypothetical SN2 reaction with a nucleophile, DFT calculations could elucidate the geometry of the pentacoordinate transition state and the influence of the bulky mesityl group on the reaction barrier.

Furthermore, these studies can reveal the role of solvents through the use of implicit or explicit solvent models. The polarity of the solvent can significantly influence the stability of reactants, products, and transition states, thereby altering reaction rates and outcomes. Theoretical investigations on similar N-aryl compounds have shown that polar solvents can stabilize charged intermediates and transition states, often lowering the activation energy.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. For this compound, these calculations can predict the chemical shifts for the protons and carbons of the mesityl group, the butanamide backbone, and the chiral center. Discrepancies between calculated and experimental shifts can sometimes reveal specific intramolecular interactions, such as hydrogen bonding or unusual conformational effects. mdpi.com

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an IR spectrum. For this compound, key predicted vibrations would include the C=O stretching frequency of the amide, N-H stretching and bending modes, and C-Br stretching. The calculated IR spectrum serves as a valuable tool for structural confirmation. For instance, studies on similar compounds show that the amide I band (primarily C=O stretch) is sensitive to the electronic and steric environment. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | ~1680-1700 |

| Amide | N-H Stretch | ~3300-3400 |

| Alkyl Halide | C-Br Stretch | ~550-650 |

Note: These are typical ranges and the exact values would depend on the specific computational method and basis set used.

Molecular Modeling for Ligand-Substrate Interactions in Asymmetric Catalysis

The chiral nature of this compound makes it a potential candidate as a ligand or substrate in asymmetric catalysis. Molecular modeling, including docking and molecular dynamics (MD) simulations, can provide profound insights into how this molecule interacts with a chiral catalyst or the active site of an enzyme.

In a scenario where this compound acts as a substrate, molecular docking could be used to predict its binding orientation within a catalyst's active site. These models can highlight key intermolecular interactions, such as hydrogen bonds between the amide N-H or C=O and the catalyst, or van der Waals interactions involving the mesityl group. The preferred binding mode is often the one that leads to the experimentally observed stereochemical outcome of the reaction.

Molecular dynamics simulations can further refine this picture by showing the dynamic behavior of the ligand-substrate complex over time. These simulations can reveal the flexibility of the substrate within the active site and the stability of the key interactions that govern enantioselectivity. By understanding these interactions at a molecular level, chemists can rationally design more efficient and selective catalytic systems.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable routes to 2-bromo-N-mesitylbutanamide that minimize waste and energy consumption. A promising avenue lies in the application of flow chemistry, which has been successfully employed for the synthesis of related α-chloro amides, offering high yields and purity. nih.gov Exploring catalytic systems that can operate under milder conditions and with lower catalyst loadings is also crucial. For instance, the use of simple copper salts in ethanol (B145695) for N-arylation reactions presents a greener alternative to traditional methods. researchgate.net

Another key area is the development of one-pot syntheses that combine multiple reaction steps into a single, streamlined process. This approach not only enhances efficiency but also reduces the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. Investigating the use of readily available and non-toxic starting materials will further contribute to the sustainability of the synthesis of this compound.

Exploration of New Reactivity Modes and Transformations

The bromine atom in this compound is a key functional handle that can be exploited for a variety of chemical transformations. While nucleophilic substitution reactions are a known pathway for α-halo amides, future research should delve into less conventional reactivity modes. nih.gov This includes exploring its potential in radical-mediated reactions, such as those induced by visible light, which have been shown to be effective for C-H functionalization using N-bromoamides. acs.org

Furthermore, the development of novel cross-coupling reactions involving the C-Br bond could lead to the synthesis of a diverse array of derivatives. Nickel-catalyzed Negishi cross-coupling has already proven effective for racemic α-bromo amides, and extending this to this compound could provide access to α-chiral amides. nih.gov Investigating its participation in multi-component reactions, such as the Ni-catalyzed four-component spirocyclization cascade, could also unveil new synthetic possibilities. acs.org

Expanding the Scope of Asymmetric Synthesis

The synthesis of enantiomerically pure this compound is a significant challenge and a critical area for future research. The development of robust asymmetric synthetic methods will be instrumental in accessing specific stereoisomers for various applications. Recent advancements in catalysis offer exciting possibilities. For instance, photoenzymatic methods have been successfully used for the asymmetric synthesis of α-chloroamides, and this approach could be adapted for this compound. nih.gov

Another promising strategy is the use of chiral N-heterocyclic carbene (NHC) catalysis in combination with visible-light-induced Wolff rearrangement for the asymmetric amination of ketenes, which has yielded α-chiral amides in good to excellent yields and stereoselectivities. rsc.org The exploration of synergistic bimetallic catalysis, which has shown remarkable control in the synthesis of chiral sulfinamides, could also be a fruitful avenue for achieving high enantio- and diastereoselectivity. acs.org The development of racemization-free coupling reagents is another critical aspect to ensure the stereochemical integrity of the final product. rsc.org

Design of Derivatives with Tunable Reactivity for Specific Applications

The modular nature of this compound allows for the systematic design and synthesis of derivatives with tailored properties. By modifying the substituents on the mesityl ring or by replacing the bromine atom with other functional groups, it is possible to fine-tune the electronic and steric characteristics of the molecule. This opens the door to creating a library of compounds with a wide range of reactivities and potential applications.

Q & A

Q. What are the established synthetic routes for 2-bromo-N-mesitylbutanamide, and how can reaction efficiency be maximized?

A two-step bromination-amide coupling strategy is commonly employed. First, brominate N-mesitylbutanamide using HBr or NBS (N-bromosuccinimide) under controlled conditions (0–5°C, inert atmosphere). Second, purify via column chromatography (silica gel, 3:7 EtOAc/hexane). Optimize yield by adjusting stoichiometry (1.1–1.3 eq Br₂) and reaction time (2–4 hrs). Monitor progress via TLC (Rf ~0.3) and confirm purity via HPLC (C18 column, 70:30 H₂O/MeCN) .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic techniques:

- 1H/13C NMR : Compare experimental shifts with DFT-calculated predictions (e.g., B3LYP/6-311++G** basis set).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Br bond (~550 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H]+ (expected m/z ~286.1). Cross-reference with PubChem data for analogous brominated amides .

Q. What are the recommended storage conditions to maintain compound stability?

Store under argon at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to detect decomposition products (e.g., de-brominated byproducts) .

Advanced Research Questions

Q. How does steric hindrance from the mesityl group influence the reactivity of this compound in cross-coupling reactions?

The mesityl group reduces nucleophilic substitution rates due to steric bulk, favoring alternative pathways like Buchwald-Hartwig amination. Compare kinetic data (via GC-MS) with less hindered analogs (e.g., N-methyl derivatives). Use bulky ligands (XPhos) to enhance palladium-catalyzed coupling efficiency .

Q. What strategies resolve contradictory crystallographic and spectroscopic data for halogen-bonding interactions in derivatives?

Perform single-crystal X-ray diffraction (SC-XRD) to resolve spatial arrangements (e.g., Br···O interactions). Validate against Hirshfeld surface analysis and 2D NMR (NOESY for proximity effects). For conflicting data, apply Bayesian statistical modeling to assess confidence intervals in bond angles/distances .

Q. How can researchers design experiments to probe the compound’s potential as a kinase inhibitor intermediate?

- Molecular Docking : Screen against kinase ATP-binding pockets (PDB: 1ATP) using AutoDock Vina.

- SAR Studies : Synthesize analogs with varied substituents (e.g., Cl, CF₃) and test inhibitory activity via fluorescence polarization assays.

- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS/MS quantification to assess degradation pathways .

Q. What statistical approaches are recommended for analyzing contradictory yield data in scaled-up syntheses?

Apply Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading). Use ANOVA to resolve variance sources and response surface methodology (RSM) to optimize conditions. For outlier data, employ Grubbs’ test or robust regression models .

Data Contradiction & Methodology

Q. How should researchers address discrepancies between computational and experimental dipole moments?

Re-optimize molecular geometry using higher-level theory (e.g., MP2/cc-pVTZ). Account for solvent effects (PCM model) and compare with gas-phase experimental data (microwave spectroscopy). Validate with NIST reference data for analogous bromoamides .

Q. What protocols ensure reproducibility in biological activity studies despite batch-to-batch variability?

- QC Standards : Require ≥98% purity (HPLC) and identical spectroscopic profiles for all batches.

- Positive Controls : Include reference compounds (e.g., staurosporine for kinase assays).

- Blinded Analysis : Use third-party labs to validate IC₅₀ values, minimizing observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.